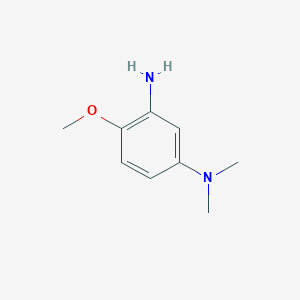

4-methoxy-N1,N1-dimethylbenzene-1,3-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-1-N,1-N-dimethylbenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-11(2)7-4-5-9(12-3)8(10)6-7/h4-6H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJMQUBTZAZILT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties and Solubility Profile of 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methoxy-N1,N1-dimethylbenzene-1,3-diamine, a substituted aromatic diamine, presents a chemical scaffold of interest in various research and development sectors, including pharmaceutical sciences and materials science. Its unique structural features—a methoxy group, a primary amine, and a tertiary dimethylamine substituent on a benzene ring—suggest a complex interplay of physicochemical properties that govern its behavior in different chemical and biological systems. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, outlines detailed experimental protocols for their determination, and discusses its solubility and stability profiles. In the absence of extensive publicly available experimental data for this specific molecule (CAS No. 192819-41-3), this document emphasizes robust methodologies for empirical determination and provides computationally predicted values to guide initial experimental design.

Chemical Identity and Structural Features

IUPAC Name: this compound

Synonyms: 3-Amino-4-methoxy-N,N-dimethylaniline

CAS Number: 192819-41-3

Molecular Formula: C₉H₁₄N₂O

Molecular Weight: 166.22 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following physicochemical properties have been predicted using Quantitative Structure-Activity Relationship (QSAR) and other computational models. These values serve as a valuable starting point for experimental design and characterization.

| Property | Predicted Value | Method of Prediction |

| pKa (most basic) | 5.0 - 6.0 | Based on QSAR models for aromatic amines[1][2] |

| logP | 1.5 - 2.5 | Based on computational models for substituted anilines[3] |

| Melting Point (°C) | Not available | - |

| Boiling Point (°C) | Not available | - |

Experimental Determination of Physicochemical Properties

This section provides detailed, self-validating protocols for the empirical determination of the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

The pKa, or acid dissociation constant, is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and distribution.

Caption: Workflow for pKa determination by potentiometric titration.

-

Solution Preparation: Prepare a stock solution of this compound (approximately 0.01 M) in a suitable co-solvent system (e.g., 50:50 methanol:water) to ensure complete dissolution.

-

pH Meter Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Titration Setup: Place a known volume of the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode and the tip of the burette containing a standardized titrant (e.g., 0.1 M HCl).

-

Titration: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve. For a diamine, two equivalence points may be observed, corresponding to the protonation of each amino group.

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and pharmacokinetic properties.

Caption: Workflow for logP determination by the shake-flask method.

-

Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) with n-octanol by vigorously mixing them and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of this compound in the pre-saturated aqueous phase at a concentration that can be accurately quantified.

-

Partitioning: In a separatory funnel, mix a known volume of the sample solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to ensure a clean separation.

-

Quantification: Carefully withdraw aliquots from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Solubility Profile

The solubility of a compound in various solvents is fundamental for its formulation, purification, and in vitro/in vivo testing.

Aqueous Solubility

The aqueous solubility of this compound is expected to be pH-dependent due to the presence of two basic amino groups.

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, and 9).

-

Equilibrium Solubility Determination:

-

Add an excess amount of the solid compound to each buffer solution in separate vials.

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Filter the suspensions to remove undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

-

-

Data Analysis: Plot the solubility as a function of pH to generate the pH-solubility profile.

Organic Solvent Solubility

A qualitative and quantitative assessment of solubility in common organic solvents is essential for various applications.

-

Solvent Selection: Select a range of common laboratory solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), dichloromethane, ethyl acetate).

-

Qualitative Assessment:

-

To a small, known amount of the compound (e.g., 10 mg) in a test tube, add the solvent dropwise while vortexing.

-

Observe the dissolution and classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the volume of solvent required for complete dissolution.

-

-

Quantitative Assessment (for key solvents):

-

Prepare saturated solutions of the compound in the selected solvents by adding an excess of the solid and equilibrating as described for aqueous solubility.

-

Filter and quantify the concentration of the dissolved compound in the filtrate, taking into account the need for appropriate dilution before analysis.

-

Stability Profile

Understanding the chemical stability of this compound under various conditions is critical for its handling, storage, and application. Aromatic amines can be susceptible to oxidation and degradation, particularly when exposed to light, air, and certain pH conditions.

Forced Degradation Study

A forced degradation study is performed to identify potential degradation pathways and to develop stability-indicating analytical methods.

Caption: Workflow for a forced degradation study.

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Expose the sample solutions to the following conditions in parallel:

-

Acidic: Add a strong acid (e.g., 0.1 M HCl) and heat if necessary.

-

Basic: Add a strong base (e.g., 0.1 M NaOH) and heat if necessary.

-

Oxidative: Add an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Thermal: Store the solution at an elevated temperature (e.g., 60°C).

-

Photolytic: Expose the solution to UV and visible light in a photostability chamber.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

-

Data Evaluation: Quantify the amount of the parent compound remaining and the formation of any degradation products.

Proposed Synthesis and Analytical Methods

Plausible Synthesis Route

A potential synthetic route for this compound could involve the following steps, starting from a commercially available precursor:

-

Nitration: Nitration of a suitable substituted aniline precursor.

-

Dimethylation: Introduction of the dimethylamino group.

-

Reduction: Reduction of the nitro group to a primary amine.

A specific example could be the reductive amination of a nitro-substituted precursor followed by reduction of the nitro group.

Analytical Methods for Quantification

A robust and validated analytical method is essential for the accurate quantification of this compound in various matrices.

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

-

Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV-Vis spectroscopy).

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

For the identification of metabolites or degradation products, and for quantification at low concentrations, LC-MS is the method of choice. The mass spectrometer can be operated in positive electrospray ionization (ESI+) mode to detect the protonated molecule [M+H]⁺.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the physicochemical properties and solubility profile of this compound. While experimental data for this specific compound is scarce, the detailed protocols and workflows presented herein offer a robust starting point for its thorough characterization. The provided predicted values can aid in the initial design of experiments, but empirical verification is paramount for accurate and reliable data. The proposed synthetic and analytical strategies, based on established chemistry of related compounds, will further enable researchers to work effectively with this molecule.

References

-

Open-source QSAR models for pKa prediction using multiple machine learning approaches. Journal of Cheminformatics. [Link]

-

Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Molecules. [Link]

-

Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. Journal of Chemical Information and Modeling. [Link]

-

4-Methoxy-N,N-dimethylbenzenamine. PubChem. [Link]

Sources

An In-depth Technical Guide on the Environmental Fate and Biodegradation of 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine

Foreword: Navigating Data Gaps with Scientific Rationale

The environmental fate of emerging and specialty chemicals is a critical aspect of modern drug development and chemical manufacturing. This guide provides a comprehensive technical overview of the anticipated environmental behavior and degradation of 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine. It is important to note that while extensive research exists for the broader class of aromatic amines, specific experimental data for this particular compound is limited in publicly accessible literature.[1][2][3] Therefore, this document synthesizes established principles of environmental chemistry and microbiology, drawing analogies from structurally related compounds to build a predictive model of its environmental fate. This approach, rooted in scientific first principles, offers a robust framework for researchers, scientists, and drug development professionals to design targeted environmental risk assessments.

Compound Profile: Physicochemical Properties

The environmental distribution and partitioning of a chemical are fundamentally governed by its physicochemical properties. For this compound, these properties dictate its tendency to be found in water, soil, or air, and its potential for bioaccumulation.

| Property | Estimated Value | Significance for Environmental Fate |

| Molecular Formula | C9H14N2O | Provides the basis for molecular weight and elemental composition.[4] |

| Molecular Weight | 166.22 g/mol | Influences diffusion rates and volatility.[4] |

| Melting Point | ~67.5°C (for 4-methoxy-benzene-1,3-diamine) | Suggests the compound is solid at room temperature.[5] |

| Boiling Point | ~253.57°C (for 4-methoxy-benzene-1,3-diamine) | Indicates low volatility.[5] |

| Water Solubility | Moderately Soluble (Predicted) | The presence of amine and methoxy groups suggests some water solubility, facilitating transport in aquatic systems. |

| Vapor Pressure | Low (Predicted) | Unlikely to be a significant atmospheric pollutant. |

| Log Kow (Octanol-Water Partition Coefficient) | Moderate (Predicted) | Suggests a potential for bioaccumulation in fatty tissues of organisms. |

Note: Some values are for the parent compound 4-methoxy-benzene-1,3-diamine due to a lack of specific data for the N,N-dimethylated form.

Abiotic Degradation: The Initial Environmental Insults

Abiotic degradation pathways are the first line of transformation for a chemical released into the environment, driven by chemical and physical processes rather than biological activity.

Hydrolysis

Hydrolysis is the breakdown of a compound due to its reaction with water. For aromatic amines, the amine functional groups themselves are generally stable to hydrolysis under typical environmental pH ranges (pH 5-9). The methoxy group, an ether linkage, is also resistant to hydrolysis. Therefore, direct hydrolysis of this compound is expected to be a slow and likely insignificant degradation pathway.[6][7][8][9]

Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. Aromatic amines can absorb light in the environmentally relevant UV spectrum, leading to their transformation.[10][11] The photochemical reactions of aromatic amines can be complex, often involving the formation of radical cations and subsequent reactions with oxygen.[10][12] For this compound, photolysis in sunlit surface waters is a potential degradation route. The methoxy and dimethylamino groups can influence the electronic properties of the benzene ring, potentially affecting the rate and products of photolysis.

Experimental Protocol: Assessing Photodegradation in Aqueous Systems

This protocol outlines a standardized approach to quantify the rate of direct photolysis of the target compound.

-

Preparation of Solutions: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile). Spike sterile, buffered, and filtered natural water samples (or a synthetic equivalent) with the stock solution to a final concentration relevant to expected environmental concentrations.

-

Irradiation: Expose the solutions to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Use a carousel to ensure uniform light exposure.

-

Dark Controls: Wrap identical sample vials in aluminum foil to serve as dark controls, assessing for any non-photolytic degradation.

-

Sampling: At predetermined time intervals, withdraw aliquots from both the irradiated and dark control samples.

-

Analysis: Quantify the concentration of the parent compound in the aliquots using a suitable analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).

-

Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of this line will give the pseudo-first-order rate constant for photolysis. The photolysis half-life can then be calculated.

Biotic Degradation: The Microbial Engine of Transformation

Biodegradation, the breakdown of organic compounds by microorganisms, is a crucial process for the ultimate removal of chemicals from the environment.[1][2][3][13] The biodegradation of aromatic amines has been extensively studied, providing a strong basis for predicting the fate of this compound.[1][2][3]

Aerobic Biodegradation

Under aerobic conditions (in the presence of oxygen), bacteria are the primary drivers of aromatic amine degradation. The initial steps often involve enzymatic oxidation of the aromatic ring.

Proposed Aerobic Biodegradation Pathway:

Caption: Proposed aerobic biodegradation pathway for this compound.

The biodegradation is likely initiated by N-demethylation, catalyzed by monooxygenase enzymes, to form 4-methoxy-N1-methylbenzene-1,3-diamine and subsequently 4-methoxy-benzene-1,3-diamine. This is followed by hydroxylation of the aromatic ring by dioxygenase enzymes, leading to the formation of catechol-like intermediates. These intermediates are then susceptible to ring cleavage, either through ortho- or meta-cleavage pathways, ultimately leading to the formation of aliphatic acids that can enter central metabolic pathways and be mineralized to carbon dioxide, water, and ammonia.[1][3]

Anaerobic Biodegradation

In the absence of oxygen, such as in sediments and some groundwater environments, the biodegradation of aromatic compounds is generally slower and proceeds through different mechanisms. Reductive processes are more common under anaerobic conditions. While data on the anaerobic degradation of this specific compound are unavailable, it is plausible that the methoxy group could be susceptible to O-demethylation.

Experimental Protocol: Ready Biodegradability Test (OECD 301F)

This protocol provides a screening test for assessing the ready biodegradability of the compound in an aerobic aqueous medium.

-

Inoculum: Collect activated sludge from a domestic wastewater treatment plant as the microbial inoculum.

-

Test System: Set up sealed vessels containing a defined mineral medium, the inoculum, and the test substance as the sole source of organic carbon.

-

Measurement of Biodegradation: Monitor oxygen consumption over a 28-day period using a respirometer.

-

Controls: Include a reference compound (e.g., sodium benzoate) to verify the activity of the inoculum, a toxicity control to check for inhibitory effects of the test substance, and a blank control to measure background oxygen consumption.

-

Data Analysis: Calculate the percentage of biodegradation based on the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD). A compound is considered readily biodegradable if it reaches >60% biodegradation within the 28-day test period and within a 10-day window.

Mobility and Bioaccumulation Potential

Mobility in Soil and Sediment

The mobility of this compound in soil and sediment is influenced by its adsorption to organic matter and clay particles. The amine functional groups can be protonated at environmental pH, leading to a positive charge and strong adsorption to negatively charged soil components. Therefore, the compound is expected to have low to moderate mobility in the subsurface environment.

Bioaccumulation

Bioaccumulation is the process by which a chemical concentrates in an organism to a level higher than in the surrounding environment. The octanol-water partition coefficient (Log Kow) is a key indicator of bioaccumulation potential. While an experimental Log Kow for this compound is not available, its structure suggests a moderate potential for bioaccumulation in aquatic organisms.

Analytical Methodologies for Environmental Monitoring

The detection and quantification of this compound in environmental matrices require sensitive and selective analytical methods.

Workflow for Analysis of Water Samples:

Caption: A typical analytical workflow for the determination of this compound in water samples.

A robust analytical approach would involve solid-phase extraction (SPE) to concentrate the analyte from water samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and selectivity, allowing for the detection of the compound at environmentally relevant concentrations.

Ecotoxicity Profile

Aromatic amines as a class can exhibit toxicity to aquatic organisms. The ecotoxicity of this compound is likely to be influenced by its specific structure. Acute and chronic toxicity testing on representative aquatic species (e.g., fish, daphnids, and algae) would be necessary to fully characterize its environmental risk. Some related phenylenediamine derivatives have been shown to be toxic to aquatic life.[14][15][16]

Conclusion and Future Research Directions

This technical guide provides a scientifically grounded, albeit predictive, overview of the environmental fate and biodegradation of this compound. The primary degradation pathways are anticipated to be aerobic biodegradation and, to a lesser extent, photolysis. The compound is expected to exhibit low to moderate mobility in soil and has a potential for bioaccumulation.

To refine this assessment, further experimental studies are essential. Key research needs include:

-

Determination of key physicochemical properties (e.g., water solubility, Log Kow).

-

Conducting standardized ready and inherent biodegradability tests.

-

Performing aqueous photolysis studies under simulated sunlight.

-

Investigating the adsorption and desorption behavior in different soil types.

-

Assessing the acute and chronic toxicity to a range of aquatic organisms.

By systematically addressing these data gaps, a comprehensive and robust environmental risk assessment for this compound can be achieved, ensuring its safe and sustainable use.

References

-

Arora, P. K., & Bae, H. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 727. [Link]

-

Bhat, N. A., & Murthy, D. V. S. (2018). Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17. Frontiers in Microbiology, 9, 168. [Link]

-

Arora, P. K. (2015). Bacterial Degradation of Monocyclic Aromatic Amines. ResearchGate. [Link]

-

Cundall, R. B., & Davies, A. K. (1965). The photo-oxidation of an aromatic amine studied by flash photolysis. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 287(1410), 363-380. [Link]

-

Arora, P. K., & Bae, H. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. [Link]

-

Pak, V. V. (2010). Photochemistry of Aliphatic and Aromatic Amines. ResearchGate. [Link]

-

Habe, H., & Omori, T. (2003). Bacterial Degradation of Aromatic Compounds. Environmental Science & Technology, 37(23), 548A-555A. [Link]

-

Subramanian, P., Ramakrishnan, V., Rajaram, J., & Kuriacose, J. C. (1986). Reaction of the phosphate radical with amines — A flash photolysis study. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(5-6), 573-580. [Link]

-

Vedantu. (n.d.). Hydrolysis of aromatic amide gives a Acids b Amines class 12 chemistry CBSE. Vedantu. [Link]

-

Meloche, I., & Laidler, K. J. (1951). Substituent Effects in the Acid and Base Hydrolyses of Aromatic Amides. Journal of the American Chemical Society, 73(4), 1712-1714. [Link]

-

ChemBK. (2024). 4-METHOXY-BENZENE-1,3-DIAMINE. ChemBK. [Link]

-

Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

-

Iwasaki, T., Sawada, T., Okuyama, M., & Kamada, H. (1976). The photochemical reaction of aromatic amines with carbon tetrachloride. The Journal of Physical Chemistry, 80(27), 3048-3052. [Link]

-

Narayanam, J. M., & Stephenson, C. R. (2013). The chemistry of amine radical cations produced by visible light photoredox catalysis. Chemical Society Reviews, 42(19), 7969-7983. [Link]

-

Allen. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. Allen Overseas. [Link]

-

Save My Exams. (n.d.). Reactions of Amides. Save My Exams. [Link]

-

NIST. (n.d.). 4-Methoxybenzene-1,3-diamine, N1,N3-bis(trifluorocetyl)-. NIST Chemistry WebBook. [Link]

-

Chem Service. (n.d.). 4-Methoxy-1,3-phenylenediamine. Chem Service. [Link]

-

PubChem. (n.d.). N1,N3-Dimethylbenzene-1,3-diamine. PubChem. [Link]

-

NICNAS. (2013). 1,3-Benzenediamine, 4-methyl-: Human health tier II assessment. Australian Government Department of Health. [Link]

-

Schupp, T., et al. (2018). The Environmental Behavior of Methylene-4,4'-dianiline. Reviews of Environmental Contamination and Toxicology, 246, 1-36. [Link]

-

NIST. (n.d.). 4-Methoxybenzene-1,3-diamine, N1,N1,N3,N3-tetraacetyl-. NIST Chemistry WebBook. [Link]

-

Wang, Y., et al. (2024). A Review of N-(1,3-Dimethylbutyl)-N′-phenyl-p-Phenylenediamine (6PPD) and Its Derivative 6PPD-Quinone in the Environment. Toxics, 12(6), 395. [Link]

-

Parrott, J. L., et al. (2025). Acute Toxicity of 4-hydroxydiphenylamine (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer. Environmental Toxicology and Chemistry, 44(5), 1369-1377. [Link]

-

Chen, C. Y., Wang, C. K., & Shih, Y. H. (2010). Microbial degradation of 4-monobrominated diphenyl ether in an aerobic sludge and the DGGE analysis of diversity. Journal of Environmental Science and Health, Part B, 45(5), 379-385. [Link]

-

Danish Environmental Protection Agency. (2013). Evaluation of health hazards by exposure to N,N-Dimethyl-1,3-propanediamine and proposal of a health based quality criterion for ambient air. Danish Environmental Protection Agency. [Link]

-

Lin, K., et al. (2022). The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR. International Journal of Molecular Sciences, 23(17), 9600. [Link]

-

Zhang, Y., et al. (2020). Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously. ResearchGate. [Link]

-

Wang, Y., et al. (2024). Chronic toxicity and intergenerational effects of N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD) exposure alone and in combination with Zn on Daphnia magna (Cladocera). ResearchGate. [Link]

Sources

- 1. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aminer.org [aminer.org]

- 3. researchgate.net [researchgate.net]

- 4. matrixscientific.com [matrixscientific.com]

- 5. chembk.com [chembk.com]

- 6. Hydrolysis of aromatic amide gives a Acids b Amines class 12 chemistry CBSE [vedantu.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 10. royalsocietypublishing.org [royalsocietypublishing.org]

- 11. researchgate.net [researchgate.net]

- 12. The chemistry of amine radical cations produced by visible light photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Acute Toxicity of 4-hydroxydiphenylamine (4-HDPA) and N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine-quinone (6PPDQ), transformation products of 6PPD, to early instars of the mayfly, Neocloeon triangulifer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Extraction and Isolation of 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine in Complex Matrices

Introduction

4-methoxy-N1,N1-dimethylbenzene-1,3-diamine is an aromatic diamine with potential applications in pharmaceutical and chemical synthesis. Its structural complexity, featuring both electron-donating methoxy and dimethylamino groups, as well as a primary amino group, imparts unique physicochemical properties that govern its behavior in complex sample matrices. Effective extraction and isolation of this compound are critical for accurate quantification, impurity profiling, and further downstream applications in research and drug development.

This comprehensive guide provides detailed application notes and robust protocols for the efficient extraction and isolation of this compound from various complex matrices, including biological fluids (plasma, urine) and environmental samples (water). The methodologies are grounded in the predicted physicochemical properties of the target analyte and are designed to provide high recovery, purity, and reproducibility.

Physicochemical Profile of this compound

A thorough understanding of the analyte's properties is paramount for the rational design of extraction and isolation methods. In the absence of extensive experimental data, in silico prediction tools offer valuable insights into the behavior of this compound.

| Property | Predicted Value | Implication for Extraction and Isolation |

| Molecular Weight | 166.22 g/mol | Standard for small organic molecules. |

| pKa | Basic pKa1: ~4.5-5.5 (primary amine)Basic pKa2: ~2.0-3.0 (dimethylamino) | The presence of two basic centers allows for manipulation of the analyte's charge state by adjusting the pH. At acidic pH, the compound will be protonated and more water-soluble. At neutral to basic pH, it will be in its less polar, neutral form, facilitating extraction into organic solvents. |

| logP (Octanol-Water Partition Coefficient) | ~1.5-2.5 | Indicates moderate lipophilicity. The compound will have a preference for organic solvents over water, but its polarity will necessitate careful selection of extraction solvents and conditions to achieve high efficiency. |

| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, and acetonitrile. Limited solubility in water, which can be increased at acidic pH. | The choice of solvents for liquid-liquid extraction, solid-phase extraction elution, and crystallization will be guided by these solubility characteristics. |

Note: Predicted values were generated using publicly available chemical property prediction software such as ChemAxon's Chemicalize and ACD/Labs Percepta Platform. These values should be considered as estimates and may require experimental verification for method validation.[1][2][3][4][5][6][7][8][9][10][11]

Strategic Approach to Extraction and Isolation

The selection of an appropriate extraction and isolation strategy is contingent on the nature of the sample matrix, the concentration of the analyte, and the desired purity of the final product. A multi-step approach, combining an initial extraction step for sample cleanup and concentration, followed by a high-resolution isolation technique, is often the most effective.

Caption: General workflow for the extraction and isolation of the target analyte.

Part 1: Extraction Methodologies

The initial extraction step aims to separate this compound from the bulk of the matrix components, thereby reducing interference and concentrating the analyte for subsequent analysis or isolation.

Liquid-Liquid Extraction (LLE)

LLE is a classic and effective technique for the extraction of moderately lipophilic compounds from aqueous matrices. The basic principle involves partitioning the analyte between two immiscible liquid phases.

Causality behind Experimental Choices:

-

pH Adjustment: Based on the predicted pKa values, the aqueous sample should be basified to a pH of at least 2 units above the highest pKa (~pH 7.5 or higher) to ensure the diamine is in its neutral, more organic-soluble form. This maximizes its partitioning into the organic phase.

-

Solvent Selection: A solvent with intermediate polarity is ideal. Ethyl acetate is a good first choice due to its ability to dissolve moderately polar compounds and its immiscibility with water. For more stubborn emulsions, a mixture of a non-polar solvent like hexane and a more polar solvent like isopropanol can be employed.[12]

Protocol 1: Liquid-Liquid Extraction from Biological Fluids (Plasma/Urine)

-

Sample Preparation: To 1 mL of plasma or urine in a glass centrifuge tube, add 100 µL of an appropriate internal standard solution (if quantitative analysis is required).

-

pH Adjustment: Add 100 µL of 1 M sodium hydroxide (NaOH) to raise the sample pH to >10. Vortex for 30 seconds.

-

Extraction: Add 3 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.

-

Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

-

Collection: Carefully transfer the upper organic layer to a clean tube.

-

Repeat Extraction (Optional but Recommended): Repeat the extraction (steps 3-5) with a fresh 3 mL aliquot of ethyl acetate and combine the organic extracts to improve recovery.

-

Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase for HPLC analysis).

Caption: Solid-Phase Extraction Workflow.

Part 2: Isolation and Purification Methodologies

Following initial extraction, further purification is often necessary to obtain the compound at a high degree of purity for characterization or use in sensitive assays.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a powerful technique for isolating compounds from complex mixtures with high resolution. The principles are similar to analytical HPLC but on a larger scale.

Causality behind Experimental Choices:

-

Column Chemistry: A reversed-phase C18 column is a good starting point due to the analyte's moderate polarity.

-

Mobile Phase: A mobile phase consisting of acetonitrile or methanol and water is appropriate. Given the basic nature of the analyte, adding a modifier to the mobile phase is crucial to achieve good peak shape and reproducibility.

-

Acidic Modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid): This will protonate the amine groups, leading to good solubility in the mobile phase and interaction with the stationary phase.

-

Basic Modifier (e.g., 0.1% Ammonium Hydroxide): This will keep the analyte in its neutral form, which can be advantageous for retention on some stationary phases and for subsequent sample workup (easier removal of the modifier).

-

-

Method Development: It is highly recommended to first develop an analytical HPLC method and then scale it up for preparative purification. [8][11][13][14][15] Protocol 3: Preparative HPLC Isolation

-

Analytical Method Development:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution conditions.

-

Flow Rate: 1 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance determined by UV scan).

-

Injection Volume: 10 µL of the reconstituted extract.

-

-

Method Optimization and Scale-up:

-

Optimize the gradient to achieve good resolution between the target peak and any impurities.

-

Scale up the method to a preparative column (e.g., C18, 21.2 x 150 mm, 5 µm) by adjusting the flow rate and injection volume proportionally to the column cross-sectional area.

-

-

Purification Run:

-

Dissolve the concentrated extract from the initial extraction step in a minimal amount of mobile phase A.

-

Inject the sample onto the preparative HPLC system.

-

Collect the fraction corresponding to the peak of this compound.

-

-

Post-Purification Workup:

-

Combine the collected fractions.

-

Remove the organic solvent (acetonitrile) by rotary evaporation.

-

If a volatile buffer like formic acid was used, it can be removed by lyophilization. If a non-volatile buffer was used, a subsequent liquid-liquid extraction or SPE step may be necessary to remove the buffer salts.

-

Crystallization

Crystallization is an excellent final purification step to obtain a highly pure, solid form of the compound. The choice of solvent is critical for successful crystallization.

Causality behind Experimental Choices:

-

Solvent Selection: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Based on the predicted solubility, a mixed solvent system is likely to be effective. A good starting point would be a polar protic solvent like ethanol or isopropanol, with a non-polar co-solvent such as hexane or heptane. The compound is dissolved in a minimum amount of the hot polar solvent, and the non-polar solvent is added dropwise until turbidity is observed. The solution is then allowed to cool slowly. [12][16][17][18][19][20] Protocol 4: Recrystallization

-

Solvent Screening: In small test tubes, test the solubility of a small amount of the impure compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, hexane) at room and elevated temperatures to identify a suitable solvent or solvent system.

-

Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more polar solvent of a mixed system) to just dissolve the solid.

-

Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.

-

Crystallization:

-

Single Solvent: Allow the hot, saturated solution to cool slowly to room temperature. If crystals do not form, scratch the inside of the flask with a glass rod or add a seed crystal. Further cooling in an ice bath can promote crystallization.

-

Mixed Solvent: To the hot solution of the compound in the polar solvent, add the non-polar solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the polar solvent to redissolve the precipitate and then allow the solution to cool slowly.

-

-

Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold crystallization solvent. Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

Conclusion

The successful extraction and isolation of this compound from complex matrices hinge on a systematic approach that leverages the compound's unique physicochemical properties. By carefully selecting and optimizing techniques such as liquid-liquid extraction, solid-phase extraction, preparative HPLC, and crystallization, researchers can achieve high purity and recovery of the target analyte. The protocols provided in this guide offer a robust starting point for developing tailored methods for specific research and development needs. It is always recommended to perform appropriate method validation to ensure the reliability and reproducibility of the chosen procedure.

References

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved February 12, 2026, from [Link]

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved February 12, 2026, from [Link]

- BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds.

- BenchChem. (2025).

-

ChemAxon. (2023). Calculators & Predictors. Retrieved February 12, 2026, from [Link]

-

ChemAxon. (2022). Calculate on the cloud. Retrieved February 12, 2026, from [Link]

-

ChemAxon. (2023). Predicting pKa. Retrieved February 12, 2026, from [Link]

-

ChemAxon. (n.d.). pKa calculation - Chemaxon Docs. Retrieved February 12, 2026, from [Link]

-

Macs in Chemistry. (2023). Calculating molecular properties using the ChemAxon cxcalc. Retrieved February 12, 2026, from [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved February 12, 2026, from [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved February 12, 2026, from [Link]

- Pan, X., Wang, H., Li, C., Zhang, J. Z. H., & Ji, C. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network.

-

Pedretti, A., & Vistoli, G. (2020). Virtual logP On-line. Retrieved February 12, 2026, from [Link]

- Perrin, D.D., Armarego, W.L.F., & Perrin, D.R. (1980). Purification of Laboratory Chemicals, 2nd Edn. Pergamon Press.

-

Rowan. (n.d.). Rowan's Free Online pKa Calculator. Retrieved February 12, 2026, from [Link]

-

Rowan. (n.d.). pKa Prediction. Retrieved February 12, 2026, from [Link]

- Santa Cruz Biotechnology, Inc. (2019).

-

SIELC Technologies. (n.d.). HPLC Separation of Aromatic Diamine Disulfate. Retrieved February 12, 2026, from [Link]

- Sigma-Aldrich. (2019). Material Safety Data Sheet for 4-Methoxy-o-phenylenediamine.

-

Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems. Retrieved February 12, 2026, from [Link]

- Thermo Fisher Scientific. (2025).

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved February 12, 2026, from [Link]

- U.S. Patent No. 4,191,708. (1980). Process for preparing and purifying p-phenylenediamine.

- U.S. Patent No. 6,448,446 B1. (2002). Synthesis of N,N-disubstituted-p-phenylenediamine.

- Wang, E., Struble, E., Liu, P., & Cheung, A. P. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. Journal of pharmaceutical and biomedical analysis, 30(3), 415–427.

- WO 2022/071874. (2022).

- Agilent Technologies. (n.d.).

- Agilent Technologies. (n.d.). Substituted Anilines.

- Al-Obaid, A. M., Al-Tamimi, A. M., & El-Azab, A. S. (2010). High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Journal of the Saudi Chemical Society, 14(3), 273-278.

- Basheer, C., Lee, H. K., & Obbard, J. P. (2004). Determination of aniline and metabolites produced in vitro by liquid chromatography/electrochemistry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 806(2), 267–272.

- Lindh, C. H., Jönsson, B. A., & Axmon, A. (2003). Aniline in hydrolyzed urine and plasma--possible biomarkers for phenylisocyanate exposure. International archives of occupational and environmental health, 76(7), 511–516.

- Matrix Fine Chemicals. (n.d.). N1,N1-DIMETHYLBENZENE-1,3-DIAMINE DIHYDROCHLORIDE | CAS 3575-32-4.

-

ResearchGate. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method?. Retrieved February 12, 2026, from [Link]

-

ResearchGate. (2025). Crystal synthesis of 1,4-phenylenediamine salts and coordination networks. Retrieved February 12, 2026, from [Link]

- Salgado, A., Sanchez-Prado, L., & Lamas, J. P. (2006). Study of Nine Aromatic Diamidines Designed to Optimize Their Analysis by HPLC.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved February 12, 2026, from [Link]

-

Taylor & Francis Online. (2015). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. Retrieved February 12, 2026, from [Link]

- Thermo Fisher Scientific. (2005).

-

. (n.d.). Calculated LogP. Retrieved February 12, 2026, from [Link]

-

XunDrug. (n.d.). MolGpKa. Retrieved February 12, 2026, from [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 3. acdlabs.com [acdlabs.com]

- 4. acdlabs.com [acdlabs.com]

- 5. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 6. acdlabs.com [acdlabs.com]

- 7. chemaxon.com [chemaxon.com]

- 8. pKa calculation - Documentation [docs.chemaxon.com:443]

- 9. Calculating molecular properties using the ChemAxon cxcalc – Macs in Chemistry [macinchem.org]

- 10. chemaxon.com [chemaxon.com]

- 11. chemaxon.com [chemaxon.com]

- 12. US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine - Google Patents [patents.google.com]

- 13. tandfonline.com [tandfonline.com]

- 14. lcms.cz [lcms.cz]

- 15. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 16. abdurrahmanince.net [abdurrahmanince.net]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. US4191708A - Process for preparing and purifying p-phenylenediamine - Google Patents [patents.google.com]

- 20. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Troubleshooting & Optimization

Purification strategies to remove isomers from 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine

[1][2]

Subject: Advanced Strategies for Isomer Removal and Purity Optimization Applicable CAS: 6219-67-6 (Related Sulfate), 101-64-4 (Parent Diamine Context) Target Molecule: this compound (also known as 3-amino-4-methoxy-N,N-dimethylaniline).[1][2]

Diagnostic & Identification: "Know Your Enemy"

Q: I have a crude mixture. How do I definitively identify the N1,N1-dimethyl target from the N3,N3-dimethyl impurity?

A: The primary challenge is distinguishing the Target (dimethylamine meta to methoxy) from the Regioisomer (dimethylamine ortho to methoxy). Standard C18 HPLC often co-elutes these isomers.[2] You must rely on 1H NMR or specialized chromatography.[2]

Structural Analysis[3]

-

Target (N1,N1-dimethyl): The primary amine (-NH2) is at position 3, ortho to the methoxy group (-OMe).[1] The dimethylamine [-N(CH3)2] is at position 1, meta to the methoxy.

-

Impurity (N3,N3-dimethyl): The dimethylamine is at position 3 (ortho to -OMe).[1] The primary amine is at position 1 (meta to -OMe).[2]

NMR Diagnostic Table

| Feature | Target (N1,N1-Me) | Impurity (N3,N3-Me) | Reason |

| -OCH3 Shift | ~3.80 ppm | ~3.85–3.90 ppm | Ortho-NMe2 causes steric descreening.[1][2] |

| -N(CH3)2 Shift | Sharp Singlet (~2.9 ppm) | Broad/Shifted | Ortho-OMe forces NMe2 out of plane, broadening the signal.[1] |

| Aromatic H (C2) | Doublet (meta coupling) | Singlet-like | Different coupling patterns due to symmetry changes.[2] |

Tier 1: Bulk Purification (Recrystallization)

Q: My crude purity is 85%. Chromatography is too expensive for this scale.[2] Can I recrystallize?

A: Yes, but you must use Salt Formation strategies. The free base is an oil or low-melting solid that is difficult to crystallize.[1][2] The Dihydrochloride (2HCl) or Oxalate salts are superior.

Protocol: Selective Salt Crystallization

The Target (N1-dimethyl) has a more accessible tertiary amine than the Impurity (N3-dimethyl), making its salt formation and lattice energy more favorable.[1][2]

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 g of crude oil in Ethanol (50 mL) .

-

Acidification: Add 2.2 equivalents of HCl (4M in Dioxane) dropwise at 0°C.

-

Note: Avoid aqueous HCl if possible; water increases solubility of the impurity salt.[2]

-

-

Precipitation: Add Ethyl Acetate (EtOAc) or Diethyl Ether slowly until turbidity persists.[2]

-

Aging: Stir at 0°C for 2 hours. The Target-2HCl salt typically crystallizes as white/off-white needles.[2]

-

Filtration: Filter cold and wash with 1:1 EtOH/EtOAc.

Troubleshooting Low Yield:

Tier 2: Chemical Scavenging (Kinetic Resolution)

Q: Recrystallization improved purity to 95%, but the "N3" isomer persists. How do I remove the last 5%?

A: Use Kinetic Resolution . This exploits the steric difference between the two isomers.[2]

-

Target: Primary amine (-NH2) is Ortho to -OMe (Hindered).[1][2]

-

Impurity: Primary amine (-NH2) is Meta to -OMe (Unhindered/Reactive).[1][2]

By adding a small amount of a bulky electrophile, you can selectively react the Impurity's amine, converting it into a highly non-polar amide that is easily separated.

The "Scavenger" Protocol[1]

-

Setup: Dissolve the 95% pure mixture in Dichloromethane (DCM) (0.1 M concentration).

-

Reagent: Add 0.05–0.1 equivalents of Benzaldehyde or Pivaloyl Chloride .

-

Reaction: Stir at 0°C for 30 minutes.

-

Workup:

Tier 3: High-Purity Chromatography[1][2]

Q: I need >99.5% purity for biological assays. Which column should I use?

A: Standard C18 columns often fail to separate these regioisomers due to identical hydrophobicity.[2] You must use Pentafluorophenyl (PFP) or Phenyl-Hexyl phases, which separate based on pi-pi interactions and electron density distributions.[2]

Recommended HPLC Conditions

| Parameter | Condition | Rationale |

| Column | FluoroSep-RP Phenyl (PFP) or Kinetex Biphenyl | Fluorinated phases interact differently with the electron-rich OMe/NMe2 systems.[1][2] |

| Mobile Phase A | Water + 0.1% Ammonium Bicarbonate (pH 8.[2]5) | High pH keeps amines neutral (free base), improving peak shape and retention. |

| Mobile Phase B | Acetonitrile | Methanol can cause peak broadening for anilines.[2] |

| Gradient | 20% B to 60% B over 20 min | Shallow gradient is required for isomer resolution. |

Visual Guide: Purification Decision Tree

The following diagram illustrates the logical flow for purifying the crude reaction mixture based on the initial purity profile.

Caption: Decision matrix for selecting the optimal purification route based on initial impurity levels.

References

-

Separation of Isomers (PFP Columns) : Pyvot Tech. Separation of Isomers using C30, PFP and C18 stationary phases. Retrieved from

-

Synthesis and CDC42 Inhibitors : National Institutes of Health (NIH).[2] Structure-based design of CDC42 effector interaction inhibitors. Retrieved from

-

Phenylenediamine Properties : PubChem.[2] N1,N1-Dimethylbenzene-1,3-diamine Compound Summary. Retrieved from

-

Recrystallization of Diamines : ResearchGate.[2][7][8] Purification of phenylenediamines via recrystallization. Retrieved from

Sources

- 1. CN114249658A - Method for preparing polymerization-grade m-phenylenediamine through melt crystallization and recycling mother liquor - Google Patents [patents.google.com]

- 2. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. CN1718568A - New crystallization method of p-phenylenediamine - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Minimizing side reactions during the synthesis of N,N-dimethyl-m-phenylenediamine derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Minimizing Side Reactions & Process Optimization

Introduction: The "Meta" Challenge

Welcome to the technical support hub for DMPD synthesis. As researchers, you likely choose N,N-dimethyl-m-phenylenediamine derivatives as precursors for dyes (e.g., phenazine derivatives), fluorescent probes, or pharmaceutical intermediates.

The meta substitution pattern presents a unique challenge. Unlike para-isomers, which stabilize quinoid structures easily, meta-isomers are electronically frustrated. This leads to three primary failure modes during synthesis:

-

Regio-isomer Contamination: Difficulty introducing substituents exclusively at the meta position.

-

Over-Alkylation: Uncontrollable formation of quaternary ammonium salts.

-

Oxidative Instability: Rapid formation of "Wurster’s type" radical cations (turning the product purple/black).

This guide deconstructs these issues using a causality-based approach.

Module 1: The Alkylation Phase (Controlling Methylation)

User Complaint: "I am using methyl iodide to methylate m-phenylenediamine, but I cannot separate the mono-, di-, and tri-methylated products from the quaternary salt."

Root Cause Analysis

Direct alkylation with alkyl halides (like MeI or DMS) follows

The Solution: Reductive Amination (Eschweiler-Clarke)

To stop strictly at the tertiary amine (N,N-dimethyl), you must switch to a mechanism that requires a hydride transfer, which is mechanistically impossible for a quaternary salt.

Protocol Recommendation:

Use the Eschweiler-Clarke method (Formaldehyde + Formic Acid) or Reductive Alkylation (Formaldehyde +

Why this works:

-

Imine/Iminium Formation: The amine reacts with formaldehyde to form an iminium ion.[1][2][3][4]

-

Hydride Transfer: Formic acid (or

) delivers a hydride to the iminium carbon.[1][4] -

Self-Limiting: Once the nitrogen is dimethylated, it lacks the proton required to form the next iminium species.[5] The reaction must stop at the tertiary amine [1].[3][4][5]

Decision Matrix: Alkylation Strategy

Figure 1: Mechanistic decision tree comparing direct alkylation vs. reductive amination pathways.

Module 2: The Precursor Route (Nitration vs. Reduction)

User Complaint: "I tried nitrating N,N-dimethylaniline to get the meta-nitro precursor, but I mostly got the para-isomer."

Root Cause Analysis

The dimethylamino group (

The "Protonation Trick" Protocol

If you must nitrate N,N-dimethylaniline:

-

Solvent: Use concentrated sulfuric acid (

). -

Stoichiometry: Ensure excess acid to fully protonate the amine before adding the nitrating agent (

). -

Temperature: Keep low to prevent de-protonation equilibrium shifts. Note: This method is risky. The cleaner industrial route is usually Nitration of Aniline (protected as acetanilide)

Hydrolysis

Alternative: Selective Reduction of Nitroarenes

A superior route often involves starting with m-nitroaniline, methylating it (via Module 1), and then reducing the nitro group to the amine.

Critical Troubleshooting for Derivatives (Halogens):

If your DMPD derivative contains a halogen (e.g., Chlorine at position 4), standard catalytic hydrogenation (

Table 1: Chemoselective Reducing Agents

| Reducing Agent | Conditions | Halogen Tolerance | Nitro Selectivity | Risk Profile |

| Ethanol, RT | Poor (De-halogenates) | High | Fire hazard ( | |

| EtOAc, Pressure | Excellent | High | High Cost | |

| SnCl | Reflux | Excellent | High | Toxic waste (Tin) |

| Fe / AcOH | Reflux (Bechamp) | Good | Moderate | Iron sludge cleanup |

| Hydrazine + FeCl | Reflux | Good | High | Gas evolution ( |

Module 3: Stability & Isolation (The "Purple Tar" Issue)

User Complaint: "My product was colorless oil, but after rotovap, it turned black/purple and solidified into a tar."

Root Cause Analysis

Phenylenediamines are thermodynamically prone to oxidation. They lose one electron to form a Radical Cation (often colored, similar to Wurster’s salts). This radical couples with other molecules to form oligomers (azo-linkages) or quinonediimines [2].

The Danger Zone: The transition from acidic solution (stable salt) to free base (neutral, air-sensitive) is where oxidation happens most rapidly.

Visualizing the Oxidation Pathway

Figure 2: The oxidative degradation cascade of phenylenediamines upon exposure to air.

SOP: Anaerobic Workup Protocol

Follow this strictly to ensure product integrity.

-

Degassing: Sparge all extraction solvents (DCM or EtOAc) with Argon/Nitrogen for 15 mins prior to use.

-

Antioxidant Buffer: When neutralizing the reaction mixture (if acidic), add Ascorbic Acid (1%) or Sodium Dithionite to the aqueous base layer. This acts as a sacrificial reductant.

-

Acidic Storage: Do not store the free base. Immediately convert the oil to a salt (dihydrochloride or oxalate).

-

Procedure: Dissolve crude oil in degassed ether

bubble dry HCl gas or add HCl/Dioxane -

Why: The protonated ammonium form is electronically deactivated and resistant to oxidation [3].

-

Frequently Asked Questions (FAQs)

Q: Can I use Dimethyl Sulfate (DMS) instead of Formaldehyde?

A: Technically yes, but practically no. DMS is highly toxic and, like MeI, suffers from the

Q: My LC-MS shows a mass of M+12. What is it? A: This is likely a "methylene bridge" dimer formed by residual formaldehyde reacting with two amine molecules during workup. Ensure you quench excess formaldehyde with ammonium hydroxide or sodium bisulfite before the extraction step.

Q: Is the product light sensitive? A: Yes. Photons can excite the molecule, lowering the activation energy for electron transfer to oxygen. Store the final HCl salt in amber vials under argon.

References

-

Eschweiler, W. (1905).[2][5] "Replacement of hydrogen atoms bound to nitrogen by methyl groups with the help of formaldehyde".[1][2][5] Berichte der deutschen chemischen Gesellschaft.

-

Michaelis, L., et al. (1939). "The Semiquinone Radicals of the Thiazines". Journal of the American Chemical Society.[2] (Foundational text on Wurster's salts and semiquinone stability).

-

PubChem. (2024). "N,N-Dimethyl-1,4-phenylenediamine Compound Summary". National Library of Medicine. (Data on stability and oxidation hazards).

-

Thermo Scientific. (2024). "N,N-Dimethyl-3-nitroaniline Safety Data Sheet". (Handling precautions for precursors).

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. name-reaction.com [name-reaction.com]

- 3. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

Resolving solubility challenges of 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine in aqueous buffers

Answering your request, here is a technical support center with troubleshooting guides and FAQs.

Technical Support Center: 4-Methoxy-N1,N1-dimethylbenzene-1,3-diamine

A Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve the common solubility issues encountered when working with this compound in aqueous buffer systems. As Senior Application Scientists, we have structured this guide to provide not just protocols, but a foundational understanding of the compound's behavior to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

FAQ 1: What are the key physicochemical properties of this compound, and how do they impact its solubility?

Understanding the inherent properties of a compound is the first step in troubleshooting its solubility. While extensive experimental data for this specific molecule is not widely published, we can predict its characteristics based on its structure—an aromatic diamine. These predictions provide a strong basis for designing your experimental protocols.

The structure contains two basic nitrogen centers: a primary aromatic amine (-NH₂) and a tertiary aromatic amine (-N(CH₃)₂). The presence of these groups makes the molecule's solubility highly dependent on pH.[1][2][3] The aromatic ring and alkyl groups contribute to its hydrophobicity, making the neutral form of the molecule poorly soluble in water.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Implication for Aqueous Solubility |

| Molecular Formula | C₉H₁₄N₂O | - |

| Molecular Weight | 166.22 g/mol | Affects molarity calculations for stock solutions. |

| Predicted logP | ~1.5 - 2.5 | Indicates a moderate level of lipophilicity, suggesting low intrinsic solubility in water. |

| Predicted pKa₁ | ~6.5 - 7.5 (Tertiary Amine) | The tertiary amine will be >50% protonated (charged and more soluble) at pH values below this range. |

| Predicted pKa₂ | ~4.0 - 5.0 (Primary Amine) | The primary amine requires a more acidic pH to become significantly protonated. |

Note: pKa and logP values are estimates based on cheminformatics models and analogous structures like substituted anilines.[5][6][7][8][9] Experimental determination is recommended for highest accuracy.

FAQ 2: My compound is precipitating in my neutral pH buffer (e.g., PBS pH 7.4). Why is this happening?

This is the most common issue encountered with this compound and is a direct consequence of its chemical nature. The key is the relationship between the buffer's pH and the compound's pKa values.

Causality: Aromatic amines are basic.[3][4] To be soluble in an aqueous medium, the amine groups must be protonated (ionized), carrying a positive charge (e.g., -NH₃⁺). This charged state allows for favorable interactions with polar water molecules.[3] According to the Henderson-Hasselbalch equation, the extent of protonation is dictated by the pH. At a neutral pH of 7.4, which is at or above the predicted pKa of the more basic tertiary amine, a significant portion of the molecules will be in their neutral, uncharged form. This neutral form is more hydrophobic and will readily precipitate out of the aqueous solution.

Caption: pH-dependent equilibrium of the amine compound.

Troubleshooting Guides & Protocols

Guide 1: First-Line Strategy - Solubilization by pH Adjustment

The most direct method to solubilize this compound is to protonate it by lowering the pH. This is achieved by preparing a concentrated acidic stock solution, which can then be diluted into your final assay buffer.

Protocol 1: Preparation of a Soluble Stock Solution

-

Objective: To create a 10 mM stock solution of the compound.

-

Materials: this compound (powder), 1 M Hydrochloric Acid (HCl), Purified Water (e.g., Milli-Q), pH meter, volumetric flasks.

-

Procedure:

-

Weigh out 1.66 mg of the compound (for 1 mL of 10 mM stock) or 16.62 mg (for 10 mL).

-

Add the compound to a volumetric flask that is approximately 80% of the final desired volume of purified water.

-

While stirring, add 1 M HCl dropwise until the compound fully dissolves. Typically, 1.0 to 1.2 molar equivalents of acid are needed. For a 10 mM solution, this equates to approximately 10-12 µL of 1 M HCl per mL of final solution.

-

Once dissolved, check the pH. It should be in the acidic range (typically pH 2-4).

-

Bring the solution to the final volume with purified water.

-

Sterile filter the stock solution (0.22 µm filter) if required for your application. Store at 4°C or -20°C as determined by stability studies.

-

Self-Validation Check: When diluting this acidic stock into your final, weakly buffered assay medium, be mindful of the final pH. A large dilution factor (e.g., 1:1000) into a well-buffered system like HEPES or MOPS will likely not shift the pH significantly. However, a 1:100 dilution might. Always measure the pH of your final working solution and adjust if necessary.

Guide 2: Alternative Strategies for Incompatible Assays

If acidic conditions are incompatible with your experiment (e.g., live-cell assays, enzyme activity screens), you must employ alternative formulation strategies.[10][11][12]

Option A: Use of Organic Co-solvents

Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for lipophilic compounds.[13] Dimethyl sulfoxide (DMSO) is the most common choice.

-

Protocol: Prepare a high-concentration stock (e.g., 50-100 mM) in 100% DMSO. Dilute this stock into your aqueous buffer.

-

Causality & Trustworthiness: The key is to keep the final concentration of the organic solvent as low as possible (ideally <0.5%) to avoid artifacts in biological assays. Always run a parallel experiment with a "vehicle control" (buffer + same final concentration of co-solvent) to ensure the solvent itself is not causing an effect.

Table 2: Common Co-solvents for Pre-clinical Formulations

| Co-Solvent | Typical Starting Conc. in Final Assay | Notes |

| DMSO | < 0.5% (v/v) | Widely compatible but can be toxic to some cells at higher concentrations. |

| Ethanol | < 1% (v/v) | Can affect protein stability and cell membranes. |

| PEG 400 | 1-10% (v/v) | Generally well-tolerated but increases viscosity. |

| Propylene Glycol | 1-10% (v/v) | A common vehicle for in vivo studies. |

Option B: Use of Surfactants or Cyclodextrins

-

Surfactants (e.g., Tween® 80, Kolliphor® EL): Above their critical micelle concentration (CMC), surfactants form micelles that can encapsulate the hydrophobic compound, rendering it soluble in the bulk aqueous phase. Start with concentrations just above the CMC (e.g., 0.01-0.1%).

-

Cyclodextrins (e.g., HP-β-CD): These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can form an "inclusion complex" with the compound, effectively shielding its hydrophobic parts from water.[12] This is a very common and effective strategy for increasing the solubility of poorly soluble drugs.[10]

Guide 3: Decision-Making Workflow for Solubilization

Choosing the correct strategy depends on your experimental constraints. Use the following decision tree to guide your choice.

Caption: Decision tree for selecting a solubilization method.

References

-

Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews, 65(1), 315–499. [Link]

-

Molecules. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. PubMed. [Link]

-

Scribd. (n.d.). pKa Prediction for Anilines. [Link]

-

MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

-

ACS Publications. (2011). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A. [Link]

-

ResearchGate. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. [Link]

-

MDPI. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Polymers, 14(16), 3405. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2011). Strategies for Solubility Enhancement of Poorly Soluble Drugs. [Link]

-

International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]

-

SNS Courseware. (n.d.). Aromatic Amines. [Link]

-

SlidePlayer. (n.d.). Organic Chemistry II. [Link]

-

Km Chemistry. (n.d.). Properties of Amines, basic character of amines and solubility. [Link]

-

Chemistry LibreTexts. (2024). Properties of amines. [Link]

-

Michigan State University. (n.d.). Amine Reactivity. [Link]

Sources

- 1. snscourseware.org [snscourseware.org]

- 2. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Redirecting... [kmchemistry.com]

- 5. Predicting p Ka Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijmsdr.org [ijmsdr.org]

Validation & Comparative

A Senior Application Scientist's Guide to IR Spectroscopy for the Validation of 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth, technically-grounded protocol for the validation of 4-methoxy-N1,N1-dimethylbenzene-1,3-diamine using Fourier Transform Infrared (FTIR) spectroscopy. We will move beyond a simple checklist of peaks to a causative analysis of the expected vibrational modes, offering a robust framework for researchers, scientists, and drug development professionals to confirm the identity and purity of this compound.

The Structural Rationale: Predicting the Infrared Spectrum

The structure of this compound is rich with spectroscopic handles. It possesses a primary aromatic amine (-NH₂), a tertiary aromatic amine (-N(CH₃)₂), an aryl ether (-OCH₃), and a 1,2,4-trisubstituted benzene ring. Each of these functional groups has characteristic vibrational frequencies in the infrared region of the electromagnetic spectrum. A comprehensive understanding of these expected absorptions is the first step in structural validation.

The primary aromatic amine is expected to exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹ due to symmetric and asymmetric stretching modes.[1][2] Additionally, a characteristic N-H bending (scissoring) vibration should be observable around 1650-1580 cm⁻¹.[2] In contrast, the tertiary dimethylamino group lacks N-H bonds and therefore will not show absorptions in the N-H stretching region, a key point of differentiation.[1][2]

The aryl ether linkage presents its own signature. Aryl alkyl ethers are known to display two prominent C-O stretching bands.[3][4][5] An asymmetric stretch is typically observed at a higher wavenumber, around 1250 cm⁻¹, while a symmetric stretch appears near 1040 cm⁻¹.[3][4][5] The aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), while the aliphatic C-H stretching from the methoxy and dimethylamino methyl groups will be found just below 3000 cm⁻¹ (in the 3000-2850 cm⁻¹ range).[6]

Finally, the substitution pattern on the benzene ring gives rise to a unique fingerprint. The in-ring C=C stretching vibrations of the aromatic ring are expected in the 1600-1400 cm⁻¹ region.[6][7] Furthermore, the out-of-plane (OOP) C-H bending vibrations are highly diagnostic for the substitution pattern. For a 1,2,4-trisubstituted ring, strong absorptions are expected in the 900-675 cm⁻¹ region.[6] Weak overtone and combination bands, often referred to as "benzene fingers," may also be observed between 2000 and 1650 cm⁻¹, providing further evidence of the aromatic substitution pattern.[8]

Experimental Protocol for FTIR Analysis

To ensure high-quality, reproducible data, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, minimizing ambiguity in the final spectral interpretation.

Diagram of the Validation Workflow

Sources

- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Decoding the Benzene Ring: Insights From IR Spectroscopy - Oreate AI Blog [oreateai.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.